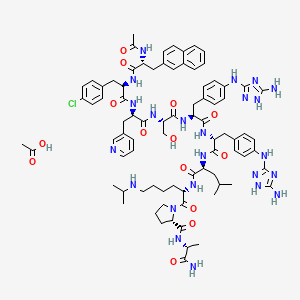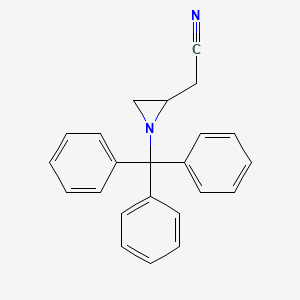
4-(3,4-Dichlorophenyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1260497-25-3 . Its molecular formula is C13H7Cl2N and it has a molecular weight of 248.11 . The IUPAC name for this compound is 3’,4’-dichloro [1,1’-biphenyl]-4-carbonitrile .
Synthesis Analysis
The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Molecular Structure Analysis
The molecular structure of 4-(3,4-Dichlorophenyl)benzonitrile was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3,4-Dichlorophenyl)benzonitrile .Chemical Reactions Analysis
Benzonitriles are privileged structural elements found in a number of pharmaceuticals, agrochemicals, and natural products . The cyano group in benzonitriles also plays as an important functional group in organic synthesis due to the multiple possibilities of transforming into other functional groups such as carboxylic acids, amide, and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-Dichlorophenyl)benzonitrile include a molecular weight of 248.11 .科学的研究の応用
Structural Analysis and Molecular Interactions
Research on derivatives of 4-(3,4-Dichlorophenyl)benzonitrile has led to insights into molecular structures and interactions. Studies like those by Dhakal, Parkin, and Lehmler (2019) on related compounds have shown significant interactions such as π-π stacking and hydrogen bonding, which are crucial for understanding molecular assembly and stability (Dhakal, Parkin, & Lehmler, 2019).
Electrochemical Applications
Compounds like 4-(Trifluoromethyl)-benzonitrile have been used in high-voltage lithium-ion batteries, indicating potential applications of similar compounds in energy storage technologies. Huang et al. (2014) demonstrated the improvement in cyclic stability of lithium-ion batteries using such compounds (Huang et al., 2014).
Anticancer Research
Derivatives of 4-(3,4-Dichlorophenyl)benzonitrile have been investigated for their anticancer properties. For instance, Kesuma et al. (2022) synthesized a compound with promising anticancer activity against MCF-7 cancer cells, highlighting the potential of such compounds in cancer research (Kesuma et al., 2022).
Environmental Applications
The degradation of similar compounds in water through novel methods like dielectric barrier discharge plasma reactors has been studied by Feng et al. (2015). This suggests potential applications in environmental remediation and pollution control (Feng et al., 2015).
Fuel Cell Technology
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, as explored by Sankir et al. (2007), have applications in proton exchange membranes for fuel cells. This research contributes to the development of more efficient and durable fuel cells (Sankir et al., 2007).
Photophysical Studies
Studies on compounds like 4-(Dimethylamino)benzonitrile, a related compound, provide insights into photoinduced charge-transfer processes, which are essential for understanding photophysical phenomena and potential applications in photonic devices (Rhinehart, Challa, & McCamant, 2012).
Corrosion Inhibition
Benzonitrile derivatives have been studied for their corrosion inhibition properties in acidic environments. Chaouiki et al. (2018) demonstrated that these compounds can effectively inhibit corrosion of mild steel, suggesting applications in material science and engineering (Chaouiki et al., 2018).
Safety And Hazards
When handling 4-(3,4-Dichlorophenyl)benzonitrile, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wash hands thoroughly after handling and to avoid release to the environment . Protective gloves, protective clothing, eye protection, and face protection should be worn .
特性
IUPAC Name |
4-(3,4-dichlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHXUBQXXOEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742690 |
Source


|
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)benzonitrile | |
CAS RN |
1260497-25-3 |
Source


|
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)




![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)